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Abstract
Acrivastine is a potent, non-sedating, second-generation histamine H1 receptor antagonist

widely used in the management of allergic rhinitis and chronic urticaria. Its efficacy and

favorable safety profile are direct consequences of its unique chemical architecture. This

technical guide provides a comprehensive overview of the chemical structure of acrivastine,

followed by a detailed exploration of its synthetic pathways. Two primary synthetic routes are

discussed: a classical multi-step synthesis and a more contemporary palladium-catalyzed

cross-coupling approach. This document includes detailed experimental protocols, tabulated

quantitative data for key reaction steps, and visualizations of the synthetic pathways to facilitate

a deeper understanding for researchers and professionals in the field of drug development and

organic synthesis.

Chemical Structure of Acrivastine
Acrivastine is chemically designated as (E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-

1-enyl]-2-pyridinyl]prop-2-enoic acid.[1][2] It is a derivative of triprolidine. The molecule

possesses a pyridine core, which is substituted at the 2-position with an acrylic acid moiety and

at the 6-position with a substituted prop-1-enyl group. This latter substituent incorporates a p-

tolyl group and a pyrrolidine ring.[2] The stereochemistry of both double bonds is of the (E)-

configuration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1664353?utm_src=pdf-interest
https://www.benchchem.com/product/b1664353?utm_src=pdf-body
https://www.benchchem.com/product/b1664353?utm_src=pdf-body
https://www.benchchem.com/product/b1664353?utm_src=pdf-body
https://www.benchchem.com/product/b1664353?utm_src=pdf-body
https://www.pharmaffiliates.com/en/87849-18-1-ethyl-e-3-6-e-3-pyrrolidin-1-yl-1-p-tolyl-prop-1-en-1-yl-pyridin-2-yl-acrylate-pa2836620.html
https://pubchem.ncbi.nlm.nih.gov/compound/Acrivastine
https://pubchem.ncbi.nlm.nih.gov/compound/Acrivastine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name
(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-

ylprop-1-enyl]-2-pyridinyl]prop-2-enoic acid

Molecular Formula C₂₂H₂₄N₂O₂

Molecular Weight 348.44 g/mol

CAS Number 87848-99-5

Synthesis of Acrivastine
The synthesis of acrivastine can be accomplished through several routes. This guide details

two prominent methods: a classical linear synthesis and a more recent, efficient palladium-

catalyzed synthesis.

Palladium-Catalyzed Synthesis of Acrivastine
A modern and efficient approach to the synthesis of acrivastine involves a palladium-catalyzed

cross-coupling reaction. This method offers milder reaction conditions and avoids the use of

hazardous reagents like n-butyl lithium.[3][4]

The overall synthesis can be visualized as a two-stage process: the palladium-catalyzed

formation of the acrivastine ethyl ester intermediate, followed by its hydrolysis to yield

acrivastine.

4-Methyl-N'-(3-(pyrrolidin-1-yl)-1-(p-tolyl)propylidene)benzenesulfonyl hydrazone

(E)-Ethyl 3-(6-bromopyridin-2-yl)acrylate

Ethyl Acrivastine Intermediate
(E)-Ethyl 3-(6-((E)-3-(pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridin-2-yl)acrylate Acrivastine

 Hydrolysis
 (e.g., HCl)

 Pd₂(dba)₃ / Xphos
 or PdCl₂(MeCN)₂ / dppp

 Base (e.g., Cs₂CO₃, LiOtBu)
 Solvent (e.g., Dioxane, THF)

Click to download full resolution via product page

Palladium-Catalyzed Synthesis of Acrivastine.

Step 1: Synthesis of Ethyl Acrivastine Intermediate[3]
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To a three-necked reaction flask, add 4-methyl-N'-(3-(pyrrolidin-1-yl)-1-(p-

methylphenyl)propylidene) benzenesulfonyl hydrazone (30.0 g, 77.8 mmol), (E)-ethyl 3-(6-

bromopyridine-2-yl)acrylate (19.9 g, 77.8 mmol), tris(dibenzylideneacetone)dipalladium(0)

(Pd₂(dba)₃; 4.2 g, 4.7 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos;

4.4 g, 9.3 mmol), and lithium tert-butoxide (18.6 g, 233.4 mmol).

Add dry 1,4-dioxane (150 ml) to the flask.

Purge the system with nitrogen gas twice, and then maintain a nitrogen atmosphere.

Heat the reaction mixture to 90 °C and stir for 6 hours.

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

Alternative Catalyst System:[3]

In a similar setup, combine the same starting materials with

dichlorobis(acetonitrile)palladium(II) (PdCl₂(MeCN)₂; 1.2 g, 4.7 mmol), 1,3-

bis(diphenylphosphino)propane (dppp; 3.8 g, 9.3 mmol), and cesium carbonate (Cs₂CO₃;

76.0 g, 233.4 mmol).

Use dry tetrahydrofuran (THF; 150 ml) as the solvent.

Heat the reaction mixture to 65 °C and stir for 10 hours under a nitrogen atmosphere.

Step 2: Hydrolysis to Acrivastine[4]

After the completion of the coupling reaction, add ethanol (300 ml) to the reaction mixture.

Stir until a pulp-like state is achieved, and then collect the solid by suction filtration.

Wash the filter cake with ethanol (50 ml).

Suspend the filter cake in water (75 ml) and adjust the pH to 3.5 with hydrochloric acid.

Collect the resulting solid by suction filtration and wash the filter cake with water (100 ml).

Refine the filter cake with ethanol and dry to obtain acrivastine.
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Step Product
Catalyst
/Reagen
ts

Solvent Temp. Time Yield Purity

1

Ethyl

Acrivasti

ne

Pd₂(dba)

₃, Xphos,

LiOtBu

Dioxane 90°C 6h - -

1 (alt.)

Ethyl

Acrivasti

ne

PdCl₂(Me

CN)₂,

dppp,

Cs₂CO₃

THF 65°C 10h - -

2
Acrivasti

ne

HCl,

Ethanol,

Water

- - -
93.5-

95.1%

98.6-

99.5%

Classical Synthesis of Acrivastine
A more traditional, linear synthesis of acrivastine begins with 2,6-dibromopyridine and

proceeds through a five-step sequence. This route involves the sequential introduction of the

side chains onto the pyridine core.

2,6-Dibromopyridine 2-Bromo-6-(4-toluoyl)pyridine Reagent 1 2-(6-Bromo-2-pyridyl)-2-(4-tolyl)-1,3-dioxolane

 Ethylene glycol,
 p-toluenesulfonic acid Intermediate D Reagent 3 Acrivastine Reagent 4

Click to download full resolution via product page

Classical Synthesis Pathway of Acrivastine.

Detailed experimental protocols and quantitative data for the classical synthesis are compiled

from various sources and represent typical procedures. Yields and conditions may vary based

on specific laboratory practices.

Step 1: Synthesis of 2-Bromo-6-(4-toluoyl)pyridine

A detailed experimental protocol for this specific step is not readily available in the public

domain. It would typically involve a Grignard reaction or a palladium-catalyzed coupling of a
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tolyl-containing nucleophile with 2,6-dibromopyridine.

Step 2: Synthesis of 2-(6-Bromo-2-pyridyl)-2-(4-tolyl)-1,3-dioxolane

A mixture of 2-bromo-6-(4-toluoyl)pyridine, ethylene glycol (1.2-1.5 equivalents), and a

catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene or toluene is

heated at reflux.

Water is removed azeotropically using a Dean-Stark apparatus.

The reaction is monitored until completion.

The reaction mixture is cooled, washed with an aqueous basic solution (e.g., sodium

bicarbonate), and then with brine.

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is

removed under reduced pressure to yield the product, which may be purified further by

crystallization or chromatography.

Step 3 & 4: Introduction of the Acrylic Acid and Pyrrolidine Side Chains

These steps typically involve a sequence of a Heck reaction to introduce the acrylate moiety,

followed by a Wittig or Horner-Wadsworth-Emmons reaction and subsequent reduction and

amination to form the pyrrolidine-containing side chain. Specific, reproducible protocols are

proprietary or not widely published.

Step 5: Final Hydrolysis

The final step involves the hydrolysis of the ester group of the acrivastine precursor to the

carboxylic acid, similar to the final step in the palladium-catalyzed route.
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Intermediate CAS Number Molecular Formula
Molecular Weight (
g/mol )

2-Bromo-6-(4-

toluoyl)pyridine
- C₁₃H₁₀BrNO 276.13

2-(6-Bromo-2-

pyridyl)-2-(4-tolyl)-1,3-

dioxolane

87848-96-2 C₁₅H₁₄BrNO₂ 320.18

Ethyl Acrivastine 87849-18-1 C₂₄H₂₈N₂O₂ 376.49

Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthetic

methodologies for acrivastine. The palladium-catalyzed route offers a more efficient and safer

alternative to the classical synthesis, reflecting advancements in modern synthetic organic

chemistry. The provided protocols, data, and visualizations serve as a valuable resource for

chemists and pharmaceutical scientists engaged in the research and development of

antihistaminic agents. Further optimization of these synthetic routes may lead to even more

cost-effective and environmentally benign manufacturing processes for this important

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure
and Synthesis of Acrivastine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664353#acrivastine-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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